molecular formula C22H38KN2O15+ B1149930 Potassium clavulanate cellulose

Potassium clavulanate cellulose

Cat. No.: B1149930
M. Wt: 609.6 g/mol
InChI Key: PELBZFSPYBEAPL-SGPNTIFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium clavulanate cellulose: is a compound that combines potassium clavulanate with microcrystalline cellulose. Potassium clavulanate is a potassium salt of clavulanic acid, a beta-lactamase inhibitor produced by the fermentation of the bacterium Streptomyces clavuligerus. Microcrystalline cellulose is a purified, partially depolymerized cellulose that is commonly used as an excipient in pharmaceutical formulations. This combination is often used in the pharmaceutical industry to enhance the stability and efficacy of beta-lactam antibiotics by preventing their degradation by beta-lactamase enzymes .

Scientific Research Applications

Chemistry: Potassium clavulanate cellulose is used as a beta-lactamase inhibitor in combination with beta-lactam antibiotics to enhance their efficacy against resistant bacterial strains.

Biology: In biological research, it is used to study the mechanisms of antibiotic resistance and the role of beta-lactamase enzymes in bacterial survival.

Medicine: Medically, it is a crucial component of combination antibiotic therapies, such as those involving amoxicillin, to treat a wide range of bacterial infections, including respiratory, urinary, and skin infections .

Industry: In the pharmaceutical industry, this compound is used to formulate stable and effective antibiotic products. It is also employed in the development of new antibiotic combinations and formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium clavulanate cellulose involves several steps:

    Dissolution: Clavulanic tert-butylamine powder is dissolved in an isopropyl alcohol solution to prepare a clavulanic tert-butylamine-isopropyl alcohol solution.

    Crystallization: A potassium ethylhexanoate-isopropyl alcohol solution is added to the clavulanic tert-butylamine-isopropyl alcohol solution until complete crystallization is achieved.

    Addition of Microcrystalline Cellulose: Microcrystalline cellulose powder is added to the crystallized mixture.

    Filtration and Drying: The mixture is subjected to suction filtration, washing, and drying to obtain the this compound composition.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale manufacturing. The process involves controlled crystallization and precise addition of microcrystalline cellulose to ensure consistent quality and yield. The final product is typically stored in airtight containers at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Potassium clavulanate cellulose undergoes various chemical reactions, including:

    Oxidation: Potassium clavulanate can undergo oxidation reactions, although these are not commonly utilized in its applications.

    Reduction: Reduction reactions are not typical for this compound.

    Substitution: The compound can participate in substitution reactions, particularly involving the beta-lactam ring of clavulanic acid.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents can be used, but these reactions are rare.

    Substitution: Reagents such as nucleophiles can react with the beta-lactam ring under mild conditions.

Major Products:

Mechanism of Action

Potassium clavulanate cellulose exerts its effects by inhibiting beta-lactamase enzymes. The beta-lactam ring of clavulanic acid binds irreversibly to the active site of beta-lactamase enzymes, preventing them from hydrolyzing beta-lactam antibiotics. This inhibition allows the antibiotics to remain effective against beta-lactamase-producing bacteria. The molecular targets include various beta-lactamase enzymes produced by both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

    Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.

    Tazobactam: A beta-lactamase inhibitor similar to clavulanic acid, often used with piperacillin.

    Avibactam: A non-beta-lactam beta-lactamase inhibitor used with ceftazidime.

Uniqueness: Potassium clavulanate cellulose is unique due to its combination with microcrystalline cellulose, which enhances its stability and usability in pharmaceutical formulations. Unlike other beta-lactamase inhibitors, clavulanic acid has a broader spectrum of activity and is effective against a wider range of beta-lactamase enzymes .

Properties

Molecular Formula

C22H38KN2O15+

Molecular Weight

609.6 g/mol

IUPAC Name

potassium;azane;(2S,3R,4S,5S,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methyloxane-3,4-diol;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C14H26O10.C8H9NO5.K.H3N/c1-5-6(3-15)22-14(10(19)8(5)17)24-12-7(4-16)23-13(21-2)11(20)9(12)18;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;/h5-20H,3-4H2,1-2H3;1,6-7,10H,2-3H2,(H,12,13);;1H3/q;;+1;/b;4-1-;;/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+;6-,7-;;/m11../s1

InChI Key

PELBZFSPYBEAPL-SGPNTIFISA-N

Isomeric SMILES

C[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.N.[K+]

SMILES

CC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.N.[K+]

Canonical SMILES

CC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.N.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.